2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound featuring a thieno[2,3-d]pyrimidine core. This compound is characterized by its unique structure, which includes a bromophenyl group and a propionic acid moiety. It has garnered attention in medicinal chemistry due to its potential biological activities.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is listed with specific identifiers including the molecular formula and a molecular weight of 393.26 g/mol. The compound's structural formula can be represented using the SMILES notation: O=C1C(C(C2=CC=C(Br)C=C2)=C3C)=C(S3)N=CN1C(C)C(O)=O
.
2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. These compounds often exhibit anti-inflammatory, anti-cancer, and antimicrobial activities.
The synthesis of 2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid typically involves multi-step synthetic pathways. A common approach includes:
The synthesis may require conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Purification steps often include chromatography techniques to isolate the desired product from by-products.
The molecular structure of 2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid features:
The InChI key for this compound is LNZHMSYCDMZGSJ-UHFFFAOYSA-N
, which provides a unique identifier for database searches . The compound's three-dimensional conformation can be analyzed using molecular modeling software.
The compound may participate in various chemical reactions typical for thieno[2,3-d]pyrimidines:
Understanding these reactions is crucial for exploring the compound's reactivity profile in biological systems or synthetic applications.
The mechanism of action for 2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is not fully elucidated but may involve:
Further studies are required to detail its pharmacodynamics and pharmacokinetics in vivo.
The compound is typically presented as a solid with specific melting points and solubility characteristics that depend on its functional groups.
Key chemical properties include:
Relevant data on these properties can be crucial for formulation development in pharmaceutical contexts .
Due to its structural features and potential biological activities, 2-[5-(4-Bromophenyl)-6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid may find applications in:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2